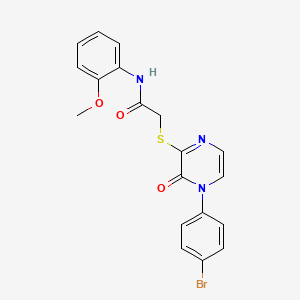

![molecular formula C21H20FNO4 B2707994 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid CAS No. 1935998-33-6](/img/structure/B2707994.png)

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

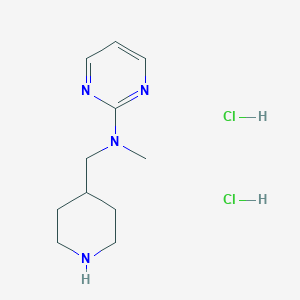

The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid” is likely to be a derivative of piperidine, which is a common structure in medicinal chemistry . The fluoren-9-ylmethoxy carbonyl (Fmoc) group is a common protecting group used in peptide synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the Fmoc group and the carboxylic acid group to the piperidine ring . The exact methodology would depend on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the removal or modification of the Fmoc group, as this is a common step in peptide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Techniques such as NMR and HPLC would be used to analyze these properties .Scientific Research Applications

Enzyme-activated Surfactants for Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids are utilized as surfactants for carbon nanotubes, promoting homogeneous aqueous nanotube dispersions. This is achieved through quantum mechanical computations modeling their interactions, followed by enzymatic activation under constant and physiological conditions (Cousins et al., 2009).

Synthesis of Oligomers from Neuraminic Acid Analogues

The compound aids in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Through solid-phase synthesis, monomer units derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids lead to the efficient creation of oligomers varying in length, enhancing the understanding of neuraminic acid's structural and functional roles (Gregar & Gervay-Hague, 2004).

Development of Novel Fluorescent Labeling Reagents

6-Methoxy-4-quinolone (6-MOQ), derived from this compound, serves as a novel fluorescent labeling reagent for biomedical analysis. It exhibits strong fluorescence with a large Stokes' shift in aqueous media, offering a robust tool for the sensitive detection and analysis of biological samples (Hirano et al., 2004).

Protective Group for Peptide Synthesis

The compound is used as a reversible protecting group for amide bonds in peptides, facilitating the synthesis of difficult sequences by inhibiting interchain association during solid-phase peptide synthesis. This demonstrates its critical role in the advancement of peptide-based therapeutics and research (Johnson et al., 1993).

Supramolecular Hydrogels Formation

N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, derived from this compound, form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels respond to ligand-receptor interactions and can undergo thermal or pH perturbations, showcasing their potential in drug delivery and tissue engineering (Zhang et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c22-21(19(24)25)9-11-23(12-10-21)20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHADDDYKEYHRJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

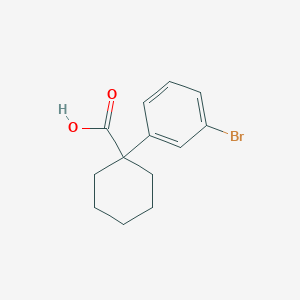

![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)

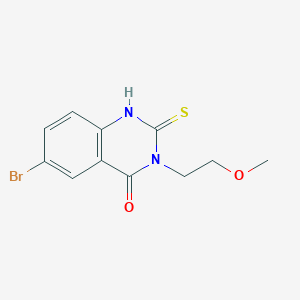

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)

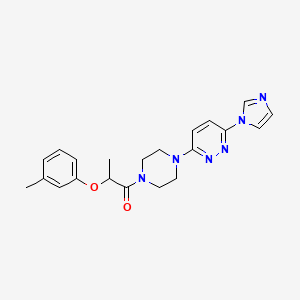

![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)

![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)

![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)